molecular formula C6H3BrF2OS B13599046 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one

1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one

Katalognummer: B13599046
Molekulargewicht: 241.06 g/mol
InChI-Schlüssel: OXBDCTGSWUNCAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and two fluorine atoms attached to an ethanone group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one typically involves the bromination of thiophene followed by the introduction of the difluoroethanone moiety. One common method includes the reaction of 3-bromothiophene with difluoroacetic acid in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol derivative.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine and difluoroethanone groups can influence the compound’s binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical transformations can contribute to its overall biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(3-Bromothiophen-2-yl)-2,2-difluoroethan-1-one is unique due to the combination of the bromine atom and the difluoroethanone group attached to the thiophene ring. This unique structure imparts distinct reactivity and potential biological activities, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C6H3BrF2OS

Molekulargewicht

241.06 g/mol

IUPAC-Name

1-(3-bromothiophen-2-yl)-2,2-difluoroethanone

InChI

InChI=1S/C6H3BrF2OS/c7-3-1-2-11-5(3)4(10)6(8)9/h1-2,6H

InChI-Schlüssel

OXBDCTGSWUNCAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1Br)C(=O)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.